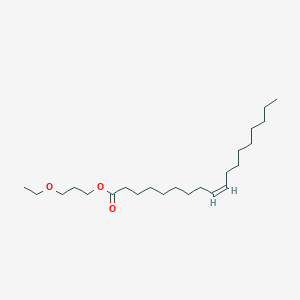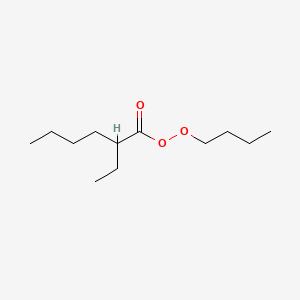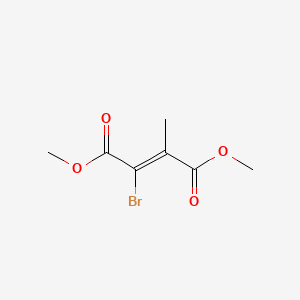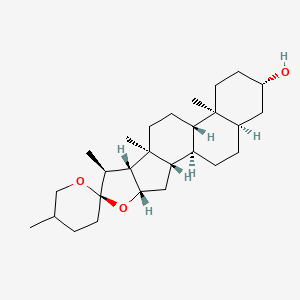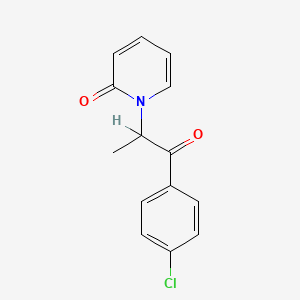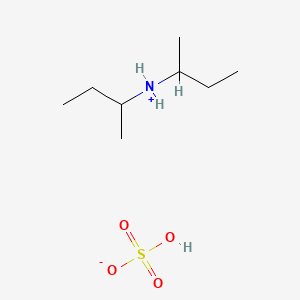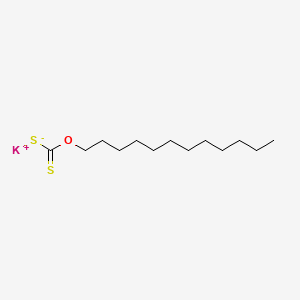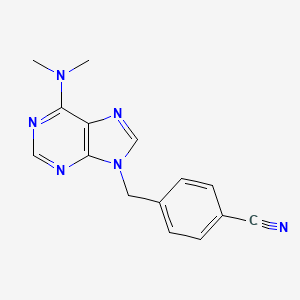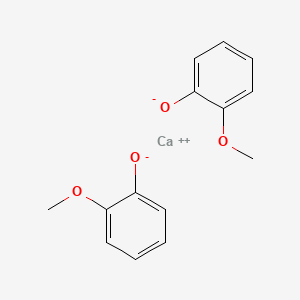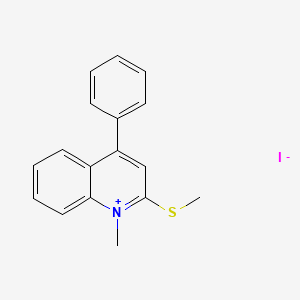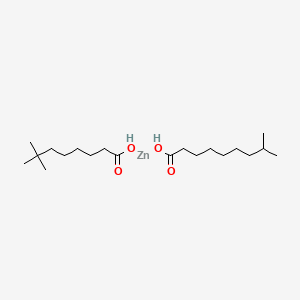
(Isodecanoato-O)(neodecanoato-O)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isodecanoato-O)(neodecanoato-O)zinc is a chemical compound with the molecular formula C20H38O4Zn and a molecular weight of 407.922 g/mol . . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isodecanoato-O)(neodecanoato-O)zinc can be synthesized through the reaction of zinc oxide with isodecanoic acid and neodecanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where zinc oxide is reacted with a mixture of isodecanoic acid and neodecanoic acid. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(Isodecanoato-O)(neodecanoato-O)zinc undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and the corresponding carboxylic acids.
Reduction: It can be reduced to form zinc metal and the corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and alcohols.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(Isodecanoato-O)(neodecanoato-O)zinc has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Mechanism of Action
The mechanism of action of (Isodecanoato-O)(neodecanoato-O)zinc involves its ability to release zinc ions in various environments. These zinc ions can interact with biological molecules, enzymes, and cellular pathways, influencing various biochemical processes. The compound’s effectiveness as a catalyst is attributed to its ability to facilitate electron transfer and stabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Zinc stearate: Another zinc carboxylate used as a lubricant and stabilizer.
Zinc acetate: Commonly used in dietary supplements and as a reagent in chemical synthesis.
Zinc oxide: Widely used in sunscreens, paints, and rubber products.
Uniqueness
(Isodecanoato-O)(neodecanoato-O)zinc is unique due to its specific combination of isodecanoic and neodecanoic acid ligands, which provide distinct chemical and physical properties. This combination enhances its solubility, stability, and effectiveness in various applications compared to other zinc carboxylates .
Properties
CAS No. |
84282-26-8 |
|---|---|
Molecular Formula |
C20H40O4Zn |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
7,7-dimethyloctanoic acid;8-methylnonanoic acid;zinc |
InChI |
InChI=1S/2C10H20O2.Zn/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12); |
InChI Key |
OUHLVLJOXDOMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


